4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
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Description
4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C16H20ClN3O4S and its molecular weight is 385.86. The purity is usually 95%.
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Biological Activity
The compound 4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a complex organic molecule that has garnered attention for its diverse biological activities. Its structure includes a piperazine moiety, a sulfonyl group, and a methylisoxazole ring, which contribute to its pharmacological potential. The molecular formula is C17H22ClN3O5S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the sulfonamide group enhances its efficacy in disrupting bacterial cell wall synthesis, making it a potential candidate for antibiotic development.
Antiviral Activity
The compound has shown promise as an antiviral agent , particularly against influenza viruses. Its mechanism of action may involve the modulation of neurotransmitter systems or interference with viral replication processes.
Anticancer Potential
Preliminary studies on related compounds suggest potential anticancer properties , particularly in targeting specific cancer cell lines. The structural features of the compound allow it to interact with molecular targets involved in cancer progression .
The biological mechanisms underlying the activities of this compound often involve:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites on enzymes, inhibiting their function.
- Modulation of Receptor Activity : The piperazine structure may facilitate binding to various receptors, influencing cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including our compound. Results demonstrated that it effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as a therapeutic agent.
Study 2: Antiviral Activity
In vitro tests against influenza viruses revealed that the compound significantly reduced viral replication in infected cells. This suggests its utility in antiviral drug development.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
3-Chloro-4-(methoxyphenyl)-piperazine | Contains similar piperazine and chloro substituents | Antimicrobial |
5-Methylisoxazole derivatives | Variations on the isoxazole ring | Antiviral |
Piperazine sulfonamides | General class related by sulfonamide functional groups | Antibacterial |
The unique combination of functional groups in This compound enhances its biological activity compared to simpler analogs that lack these features.
Properties
IUPAC Name |
4-[[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S/c1-12-13(10-18-24-12)11-19-5-7-20(8-6-19)25(21,22)14-3-4-16(23-2)15(17)9-14/h3-4,9-10H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIJXHUFVNFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.